Methyl 2-methylazepane-2-carboxylate
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H17NO2 |
|---|---|
Molecular Weight |
171.24 g/mol |
IUPAC Name |
methyl 2-methylazepane-2-carboxylate |
InChI |
InChI=1S/C9H17NO2/c1-9(8(11)12-2)6-4-3-5-7-10-9/h10H,3-7H2,1-2H3 |
InChI Key |
PKCYTZWZCRORJV-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCCCN1)C(=O)OC |
Origin of Product |
United States |
Synthesis Via Strecker Reaction of a Cyclic Ketone Precursor
A plausible route to methyl 2-methylazepane-2-carboxylate is through a modified Strecker synthesis, a classic method for the preparation of α-amino acids. nih.gov This approach would commence with a suitable cyclic ketone precursor, which upon reaction with an amine, a cyanide source, and subsequent manipulation, yields the desired α,α-disubstituted amino acid derivative.
A potential synthetic sequence is outlined below:
Step 1: Formation of an α-Amino Nitrile. The synthesis could initiate from cycloheptanone. A standard Strecker reaction involving treatment with ammonia (B1221849) and hydrogen cyanide would yield 1-aminocycloheptanecarbonitrile. nih.gov
Step 2: Introduction of the Methyl Group. The α-carbon of the resulting α-amino nitrile could potentially be methylated. This would likely require N-protection of the amino group followed by deprotonation with a strong base to form a carbanion, which is then quenched with a methylating agent like methyl iodide.
Step 3: Hydrolysis and Esterification. Subsequent acidic or basic hydrolysis of the nitrile functionality would afford 2-methylazepane-2-carboxylic acid. Finally, esterification with methanol, typically under acidic conditions, would yield the target compound, this compound.
While the Strecker synthesis is a powerful tool, the methylation of the α-position of an α-amino nitrile can be challenging and may require careful optimization of reaction conditions to avoid side reactions. mdpi.com
Alkylation of an Azepane 2 Carboxylate Derivative
An alternative strategy involves the direct alkylation of a pre-formed azepane-2-carboxylate. mdpi.com This method relies on the generation of an enolate at the α-position of the ester, followed by its reaction with a methylating agent.
The key steps in this proposed synthesis are:
Step 1: Synthesis of Methyl Azepane-2-carboxylate. The starting material, methyl azepane-2-carboxylate, can be synthesized through various established methods for cyclic amino acid synthesis. nih.govchemscene.com
Step 2: N-Protection. To prevent N-alkylation in the subsequent step, the nitrogen atom of the azepane ring must be protected with a suitable protecting group, such as a tert-butoxycarbonyl (Boc) or benzyl (B1604629) (Bn) group.
Step 3: α-Methylation. The N-protected methyl azepane-2-carboxylate can then be treated with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to generate the corresponding enolate. mdpi.com This enolate is then reacted with an electrophilic methyl source, for instance, methyl iodide, to install the methyl group at the α-position.
Step 4: Deprotection. Finally, removal of the N-protecting group would furnish methyl 2-methylazepane-2-carboxylate.
The success of this approach hinges on the regioselective formation of the C-enolate over potential side reactions and the efficiency of the subsequent alkylation. nih.gov
Table 1: Comparison of Proposed Synthetic Strategies
| Strategy | Starting Material | Key Reactions | Potential Challenges |
| Strecker Synthesis | Cycloheptanone | Strecker reaction, N-protection, α-methylation, nitrile hydrolysis, esterification | Methylation of α-amino nitrile, potential for side reactions. |
| Alkylation of Azepane-2-carboxylate | Methyl azepane-2-carboxylate | N-protection, enolate formation, α-methylation, deprotection | Regioselectivity of alkylation (C- vs. N-alkylation), steric hindrance. |
| Reductive Amination | Linear 6-oxo-heptanoate derivative | Reductive amination/cyclization | Synthesis of the appropriately substituted linear precursor. |
Reductive Amination of a Linear Keto Ester Precursor
Elucidation of Reaction Pathways and Intermediates (e.g., Aza-Cope Rearrangements)
The construction of the azepane ring can be achieved through various reaction pathways, often involving complex rearrangements and transient intermediates. One notable strategy is the sequential Rh(II)-catalyzed cyclopropanation/1-aza-Cope rearrangement. nih.gov This process involves the intramolecular cyclopropanation of an α-imino Rh(II)-carbenoid, which leads to a fleeting 1-imino-2-vinylcyclopropane intermediate. This intermediate then rapidly undergoes a 1-aza-Cope rearrangement, a type of nih.govnih.gov-sigmatropic rearrangement, to generate fused dihydroazepine derivatives. nih.govwikipedia.org This cascade reaction is synthetically valuable as it can quickly build molecular complexity from simpler starting materials. wikipedia.org
Other significant pathways to azepane derivatives include:
Silyl-aza-Prins Cyclization : This method involves the reaction of silyl (B83357) bis(homoallylic) amines with aldehydes, catalyzed by a Lewis acid like InCl₃, to yield 2,7-disubstituted azepanes. researchgate.netnih.gov A key feature of this pathway is the formation of a C-N and a C-C bond in a single step. acs.org
Ring Expansion Reactions : Complex azepanes can be prepared from simpler, more common ring systems. One approach is the photochemical dearomative ring expansion of nitroarenes, which uses blue light to convert a six-membered benzene (B151609) ring into a seven-membered azepine system. manchester.ac.ukresearchgate.net Another method involves the stereoselective and regioselective ring expansion of piperidine (B6355638) derivatives. rsc.org
Tandem Amination/Cyclization : Functionalized azepines can be synthesized via a copper(I)-catalyzed tandem reaction of specific allenynes with amines. The proposed mechanism involves the intermolecular addition of the amine to a copper-activated triple bond, followed by an intramolecular cyclization involving the allene (B1206475) group. nih.gov
Photochemical [5+2] Cycloaddition : A formal two-step [5+2] cycloaddition has been developed using a photochemical Fries-like rearrangement of N-vinylpyrrolidinones, which are formed from the condensation of pyrrolidinone and an aldehyde. nih.gov
These diverse pathways highlight the range of chemical transformations employed to construct the azepane core, each involving unique intermediates and reaction conditions.
Studies on Stereochemical Control and Diastereoselectivity
Controlling the three-dimensional arrangement of atoms is a critical aspect of synthesizing complex molecules like substituted azepanes. Many modern synthetic methods for azepane formation exhibit high levels of stereochemical control.
For instance, the sequential Rh(II)-catalyzed cyclopropanation/1-aza-Cope rearrangement proceeds with high diastereoselectivity, often yielding only a single diastereomer of the fused dihydroazepine product. nih.gov The stereospecific nature of both the cyclopropanation and the rearrangement steps is crucial for this outcome. nih.gov Similarly, the ring expansion of diastereomerically pure piperidines can produce azepane derivatives with exclusive stereoselectivity. rsc.org
Asymmetric synthesis methodologies have been developed to produce enantioenriched azepanes. A key example is the (-)-sparteine (B7772259) mediated asymmetric lithiation-conjugate addition of N-Boc-N-(p-methoxyphenyl)-allylamines to unsaturated esters, which provides highly diastereo- and enantioenriched products that can be cyclized to form substituted azepanes. nih.govlookchem.com
The silyl-aza-Prins cyclization is another powerful tool for stereocontrolled synthesis, providing trans-azepanes in high yields with good to excellent diastereoselectivities. researchgate.netnih.gov The choice of catalyst can significantly influence the reaction's outcome. nih.gov The table below summarizes the diastereoselectivity reported for various azepane-forming reactions.
| Reaction Method | Key Features | Reported Diastereoselectivity | Reference |
|---|---|---|---|
| Rh(II)-Catalyzed Cyclopropanation / 1-aza-Cope Rearrangement | Stereospecific sequential reaction | Highly diastereoselective; only one diastereomer observed | nih.gov |
| Asymmetric Lithiation-Conjugate Addition | (-)-sparteine mediated | Highly diastereo- and enantioenriched products | nih.govlookchem.com |
| Piperidine Ring Expansion | From diastereomerically pure starting material | Exclusive stereoselectivity | rsc.org |
| Silyl-aza-Prins Cyclization | InCl₃ mediated | Good to excellent (favors trans-2,7-disubstitution) | researchgate.netnih.gov |
| Regio- and Diastereoselective Hydroxylation | Hydroboration of a tetrahydroazepine | Complete diastereofacial selectivity | mdpi.com |
These studies demonstrate that by carefully selecting the reaction pathway and conditions, it is possible to exert precise control over the stereochemistry of the resulting azepane ring.
Quantum Chemical and Computational Studies on Azepane Ring Dynamics
The seven-membered azepane ring is conformationally flexible and can exist in various non-planar forms, such as chair and boat conformations. slideshare.net Quantum chemical and computational studies are invaluable for understanding the energetics and dynamics of these conformations.
High-level electronic structure calculations have been used to perform a holistic conformational analysis of azepane. nih.gov These studies have shown that the twist-chair conformation is the most stable energetic minimum for the azepane ring. nih.gov The chair conformation, in contrast, is often associated with a transition state rather than a stable conformer. nih.gov The presence of the nitrogen heteroatom, particularly when compared to the all-carbon cycloheptane, influences the relative energies of the various conformations. nih.gov
Computational studies, in conjunction with variable-temperature NMR spectroscopy, have also been used to investigate the energetics of conformational changes, such as ring-flip and nitrogen-atom inversion (N-inversion). researchgate.net These investigations revealed that the steric bulk of the substituent on the nitrogen atom significantly affects both the preferred conformation of the azepane ring and the geometry around the nitrogen atom. researchgate.net For N-unsubstituted azepanes, where the nitrogen atom is significantly pyramidalized, the lowest-energy process is a coupled ring-flip and N-inversion, as N-inversion alone has a much higher energy barrier. researchgate.net
| Azepane Conformation | Relative Stability | Computational Finding | Reference |
|---|---|---|---|
| Twist-Chair | Most Stable | Identified as the global energy minimum in high-level calculations. | nih.gov |
| Chair | Transition State | Often represents a transition state for interconversion between other conformers. | nih.gov |
| Boat | Less Stable | The presence of second-row heteroatoms can lower the relative energy of boat conformations compared to chair forms. | nih.gov |
These computational insights are crucial for predicting the shape and reactivity of azepane-containing molecules and for designing syntheses that favor specific conformations.
Transition State Analysis in Azepane-Forming Reactions
Understanding the transition state—the highest-energy point along a reaction coordinate—is fundamental to elucidating reaction mechanisms and predicting reactivity and selectivity. Computational chemistry provides powerful tools to model these transient structures.
In the context of azepane ring dynamics, computational studies have identified the chair conformation as being associated with the transition state for conformational interconversions. nih.gov For azepane-forming reactions, such as the silyl-aza-Prins cyclization, Density Functional Theory (DFT) calculations have been employed to support proposed mechanisms. researchgate.netacs.org These calculations help to rationalize the observed stereochemical outcomes by comparing the energies of different possible transition states leading to various stereoisomers.
While detailed transition state analyses for every azepane-forming reaction are complex, computational approaches allow chemists to model the plausible pathways. For example, in cycloaddition reactions, the transition states for different modes of approach can be calculated to predict which diastereomer will be preferentially formed. This analysis is a key component in the modern, rational design of stereoselective reactions for constructing complex heterocyclic systems like Methyl 2-methylazepane-2-carboxylate.
Computational Approaches in the Study and Design of Azepane Derivatives
Molecular Modeling and Docking Studies for Azepane Interactions
Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. A key application within this field is molecular docking, a method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govnih.gov This is particularly crucial in drug design for understanding how a potential drug molecule, or ligand, interacts with a biological target, such as a protein or enzyme. bohrium.comnih.gov
For azepane derivatives, docking studies are employed to evaluate their potential as inhibitors or modulators of various biological targets. nih.gov The process involves placing the 3D structure of the azepane compound into the binding site of a target protein and calculating the binding affinity, often expressed as a docking score or binding energy. neliti.comresearchgate.net A lower binding energy generally indicates a more stable and favorable interaction. neliti.com
For instance, studies on various azepine derivatives have used docking to identify potential inhibitors for targets such as the neuraminidase of the H1N1 virus and proteins involved in cancer and microbial pathways. neliti.comresearchgate.netnih.gov In a hypothetical docking study of Methyl 2-methylazepane-2-carboxylate against a specific enzyme, the model would predict how the methyl ester and methyl group at the C2 position, along with the azepane ring, fit into the enzyme's active site and what interactions (e.g., hydrogen bonds, hydrophobic interactions) stabilize the complex.
These simulations guide medicinal chemists in modifying the azepane scaffold to enhance binding affinity and selectivity, thereby optimizing the compound's therapeutic potential. nih.gov The results from these in-silico experiments help prioritize which novel azepane derivatives should be synthesized and tested in the laboratory, saving significant time and resources. researchgate.netnih.gov
Table 1: Example Docking Energies of Azepine Derivatives Against Neuraminidase H1N1 This table presents illustrative data from a study on different azepine derivatives to demonstrate the output of docking calculations. The specific compound, this compound, was not part of this study.
| Compound ID | Cdocker Interaction Energy (kcal/mol) |
| MA4 | -44.35 |
| MA7 | -43.89 |
| MA8 | -43.11 |
| MA10 | -45.17 |
| MA11 | -44.23 |
| MA12 | -45.01 |
| DANA (Reference) | -46.11 |
Data sourced from a molecular docking study on azepine derivatives as potential H1N1 inhibitors. neliti.com
Quantitative Structure-Activity Relationship (QSAR) Analysis of Azepane Systems
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity. jocpr.comlibretexts.org The fundamental principle is that the structural properties of a molecule, such as its size, shape, and electronic features, determine its activity. sysrevpharm.org By quantifying these properties using molecular descriptors, a predictive model can be built. jocpr.com
QSAR studies are essential for optimizing lead compounds in drug discovery. jocpr.com For a series of azepane analogues, a QSAR model could be developed to predict their activity against a particular target. The process involves several key steps: libretexts.orgmdpi.com
Data Set Selection: A group of structurally related azepane derivatives with experimentally measured biological activities is compiled. mdpi.com
Descriptor Calculation: A wide range of molecular descriptors is calculated for each compound. These can include physicochemical properties (e.g., logP for lipophilicity), electronic properties (e.g., atomic charges), and topological indices (e.g., molecular connectivity). mdpi.com
Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to build an equation that links the most relevant descriptors to the observed biological activity. sysrevpharm.org
Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques to ensure it is robust and not overfitted. mdpi.comnih.gov
While specific QSAR studies focusing solely on this compound are not prevalent, the methodology has been successfully applied to related heterocyclic systems like benzodiazepines and 1,4-oxazepanes. nih.govresearchgate.netnih.govherts.ac.uk Such a model for azepanes could reveal, for example, that increasing the lipophilicity at a certain position on the ring while maintaining a specific hydrogen bonding capacity enhances activity. This information provides a clear, rational basis for designing the next generation of more potent compounds. sysrevpharm.org
Table 2: Common Descriptor Classes Used in QSAR Studies
| Descriptor Class | Examples | Property Represented |
| Physicochemical | logP, Molar Refractivity (MR) | Lipophilicity, molecular volume, polarizability |
| Electronic | Dipole moment, partial atomic charges | Electron distribution, polarity |
| Steric / 3D | Molecular weight, surface area, volume | Size and shape of the molecule |
| Topological | Wiener index, Kier & Hall connectivity | Molecular branching and connectivity |
Conformational Analysis and Aromaticity Studies of Azepane Analogues
The three-dimensional shape, or conformation, of a molecule is critical to its biological function, as it dictates how the molecule can interact with its target receptor. lifechemicals.com The seven-membered azepane ring is not planar and possesses significant conformational flexibility. lifechemicals.comrsc.org Understanding its preferred conformations is key to designing effective drugs.
Computational methods, such as high-level electronic structure calculations, are used to determine the relative energies of different possible conformations. nih.gov For the parent azepane ring, as well as related heterocycles like oxepane (B1206615) and thiepane, studies have shown that the "twist-chair" conformation is the most stable energetic minimum. nih.gov Other conformations, such as the chair and boat forms, are typically higher in energy. nih.gov The introduction of substituents on the azepane ring, as in this compound, can further influence this conformational preference, potentially biasing the ring towards a single major conformation, which can be crucial for achieving high-affinity binding to a biological target. lifechemicals.comrsc.org
Aromaticity is a property of cyclic, planar molecules with a ring of resonance bonds that gives them increased stability. The saturated azepane ring is not aromatic. However, studies on its unsaturated analogue, 1H-azepine, provide insight into the electronic properties of the core ring system. Computational and experimental studies on 1H-azepine and its derivatives have concluded that the neutral molecules are antiaromatic, while their corresponding cations are aromatic, a phenomenon known as homoheteroaromaticity. researchgate.net This highlights the complex electronic nature of the unsaturated seven-membered nitrogen-containing ring.
Application of In Silico Screening in Azepane-Focused Research
In silico or virtual screening is a computational technique used in the early stages of drug discovery to search large databases, or libraries, of chemical compounds to identify those that are most likely to bind to a drug target. nih.govnih.gov This approach allows researchers to evaluate millions of virtual compounds quickly and cost-effectively, narrowing down the candidates for experimental testing. chemrxiv.org
Virtual screening can be broadly categorized into two types:
Structure-Based Virtual Screening (SBVS): This method, which includes molecular docking, requires the 3D structure of the biological target. mdpi.com A library of compounds is computationally docked into the target's binding site, and compounds are ranked based on their predicted binding affinity. mdpi.com
Ligand-Based Virtual Screening (LBVS): When the target's structure is unknown, this method uses the structure of known active molecules as a template. The virtual library is searched for compounds that have similar shapes or physicochemical properties to the known active ligand. mdpi.com
For azepane-focused research, virtual screening is a powerful tool for discovering novel hits. benthamdirect.com Researchers can screen massive "make-on-demand" virtual libraries containing billions of synthetically accessible azepane derivatives against a target of interest. chemrxiv.orgyoutube.com The top-ranking compounds from the screen are then prioritized for synthesis and biological evaluation. This strategy has been successfully applied to various heterocyclic scaffolds to identify new potential antimicrobial agents, enzyme inhibitors, and receptor antagonists. researchgate.netnih.govresearchgate.net The use of in silico screening significantly accelerates the discovery of new bioactive azepane derivatives by efficiently exploring a vast chemical space. chemrxiv.org
Synthetic Applications and Derivatization of Methyl 2 Methylazepane 2 Carboxylate Scaffolds
Methyl 2-methylazepane-2-carboxylate as a Versatile Synthetic Intermediate
This compound is a key intermediate in organic synthesis, valued for its seven-membered heterocyclic structure. This azepane ring system serves as a crucial building block for more complex molecules. Its utility is highlighted in the synthesis of functionalized piperidines, which are pivotal in the development of new generation, highly active narcotic analgesics. researchgate.net The strategic placement of the methyl ester and the secondary amine within the azepane ring allows for a variety of chemical transformations. The ester group can be hydrolyzed, reduced, or converted to an amide, while the amine can be acylated, alkylated, or used in cyclization reactions. These characteristics make it an important precursor for creating a diverse range of compounds, particularly in the development of pharmaceutical agents. researchgate.net The synthesis of related intermediates often involves multi-step processes, such as the Strecker-type condensation of a cyclic ketone, followed by hydrolysis and esterification to yield the desired carboxylate scaffold. researchgate.net
Role in the Synthesis of Conformationally Constrained Peptidomimetics
The incorporation of cyclic amino acids into a peptide is a well-established method for rigidifying its structure. researchgate.net this compound and its derivatives are instrumental in the synthesis of conformationally constrained peptidomimetics, which are molecules that mimic the structure and function of natural peptides but with enhanced stability and oral bioavailability. The seven-membered azepane ring restricts the conformational freedom of the peptide backbone, inducing specific secondary structures like turns. nih.gov
Generation of Chiral Amino Acid Derivatives and Ligands
The asymmetric synthesis of α-alkylated α-amino acids is a significant area of research, and azepane-based structures provide a pathway to novel chiral derivatives. The synthesis of optically active α-alkylated azepane-2-carboxylic acid esters has been successfully achieved. umn.edu One established method involves a Schmidt rearrangement of optically active ethyl 2-oxo-1-alkyl-cyclohexanecarboxylates, which is then followed by the selective reduction of the amide carbonyl group to yield the target compound. umn.edu
These chiral amino acid derivatives are valuable as building blocks in medicinal chemistry and as chiral ligands in asymmetric catalysis. The ability to introduce specific alkyl groups at the α-position of the azepane carboxylate allows for the fine-tuning of the steric and electronic properties of the final molecule. The development of efficient methods for preparing these tailor-made amino acids is crucial for their application in various fields, including peptide synthesis and the creation of chiral sources for other synthetic endeavors. nih.govnih.gov
Integration into Complex Natural Product Total Synthesis
The total synthesis of complex natural products is a driving force in organic chemistry, often requiring innovative strategies and versatile building blocks. organicchemistrydata.orgnih.gov While specific examples detailing the integration of this compound into a completed natural product total synthesis are not prevalent in the reviewed literature, its structural motifs are relevant to the field. Azepane rings are components of various alkaloids and other biologically active natural products.
The principles of total synthesis often rely on a retrosynthetic analysis, where a complex target molecule is broken down into simpler, achievable precursors. nih.gov A scaffold like this compound represents a pre-formed, functionalized cyclic system that could significantly simplify the synthesis of a larger natural product containing an azepane core. The efficient production of derivative libraries from such scaffolds is a key bottleneck that, if overcome, could unlock the full pharmacological potential of many natural products. uni-bayreuth.de The development of methods to incorporate such building blocks is an ongoing goal in synthetic chemistry. rsc.org
Applications in the Synthesis of Agrochemicals and Flavoring Agents
The core structure of this compound is related to classes of compounds used in the agrochemical and flavor industries. For instance, certain methyl cyclohexane (B81311) carboxylates, which share a cyclic ester structure, are utilized as perfuming and flavoring agents, often described as having fruity notes. google.comgoogle.com This suggests that derivatives of cyclic carboxylates, including those based on the azepane ring, have potential for exploration in the fragrance industry.
In the agrochemical sector, complex heterocyclic molecules containing ester and nitrogen functionalities are common. Thiencarbazone-methyl, for example, is a herbicide that contains a methyl ester and a triazole ring system. nih.gov It functions by inhibiting acetolactate synthase in weeds. nih.gov The azepane scaffold, with its potential for extensive functionalization, represents a platform that could be adapted for the synthesis of new agrochemicals, such as herbicides or pesticides. researchgate.net
Diversification of Azepane Scaffolds for Library Synthesis
In modern drug discovery, the synthesis of compound libraries is essential for identifying new therapeutic leads. The azepane scaffold is an attractive starting point for creating such libraries due to its chemical tractability and its presence in many biologically active compounds. A synthetic strategy that allows for flexible elaboration at various points on the azepane ring is highly valuable. researchgate.net
Starting from a core intermediate like this compound, a multitude of derivatives can be generated by modifying the amine and ester groups, as well as by functionalizing the ring itself. This approach, sometimes referred to as diversity-oriented synthesis, aims to create a collection of structurally diverse molecules that can be screened for biological activity. An efficient synthetic route provides access to a library of novel heterocyclic compounds that are of significant interest in drug discovery programs. researchgate.net This strategy bridges the gap between natural product synthesis and drug discovery by providing a platform for generating valuable structure-activity relationship (SAR) data. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
